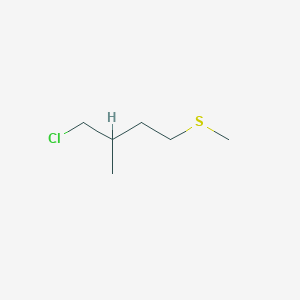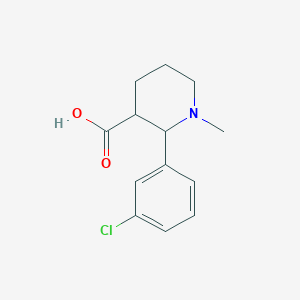
5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methyl group at position 5, an isobutyl group at position 2, and a carboxylic acid group at position 4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
科学的研究の応用
Chemistry: In chemistry, 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific derivative and its intended application.
類似化合物との比較
- 2-Methylpyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
- 2-(2-Methylpropyl)pyrimidine-4-carboxylic acid
Comparison: Compared to similar compounds, 5-Methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a methyl group and an isobutyl group. This combination of substituents imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its derivatives often exhibit enhanced stability and reactivity, which are advantageous in both research and industrial settings.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
5-methyl-2-(2-methylpropyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)4-8-11-5-7(3)9(12-8)10(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChIキー |
HMADORFRGSSWEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1C(=O)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


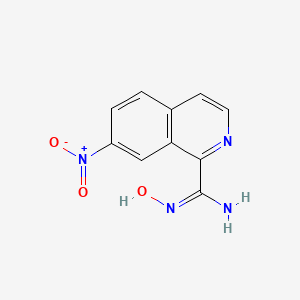
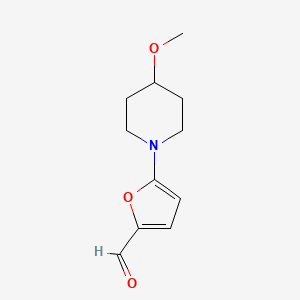
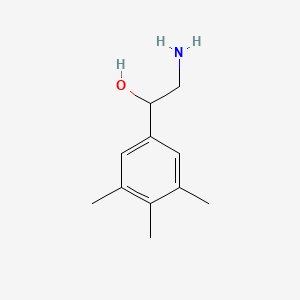

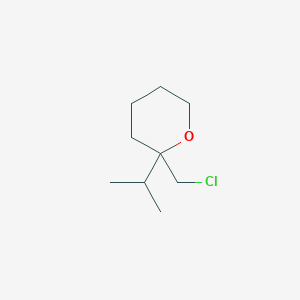
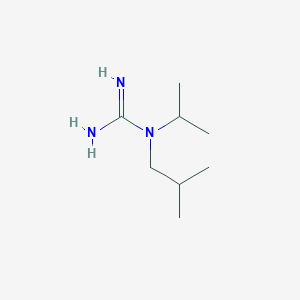
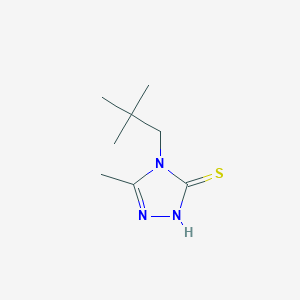
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)
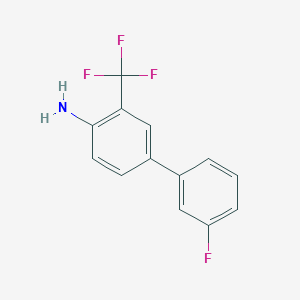

![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)
